

Dicreatine Malate in Aqueous Solutions: A Technical Examination of Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of **dicreatine malate**, a popular alternative to creatine monohydrate. While specific quantitative solubility data for **dicreatine malate** remains limited in publicly accessible scientific literature, this document synthesizes available information on its solubility characteristics, stability, and the experimental methodologies used to evaluate creatine salts. This guide will rely on comparative data from other creatine salts to provide a comprehensive understanding for research and development purposes.

Introduction to Dicreatine Malate

Dicreatine malate is a chemical compound composed of two creatine molecules bound to one molecule of malic acid.^{[1][2]} This salt was developed to enhance the physicochemical properties of creatine, primarily to improve its solubility in water and potentially increase its bioavailability and gastrointestinal tolerance compared to the more common creatine monohydrate.^{[1][3]} Malic acid, a key intermediate in the Krebs cycle (citric acid cycle), is thought to contribute to the overall ergogenic effects of the compound.^[2]

Aqueous Solubility of Creatine and its Salts

The solubility of creatine in water is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Creatine monohydrate, the most studied

form of creatine, exhibits relatively low water solubility. Several factors, including temperature and pH, significantly influence the solubility of creatine and its salts.

Factors Influencing Creatine Solubility

- Temperature: The solubility of creatine monohydrate in water is directly proportional to the temperature. As the temperature of the water increases, the amount of creatine that can be dissolved also increases.[\[4\]](#)
- pH: The pH of the aqueous solution plays a crucial role in the solubility of creatine. Creatine is an amphotropic amino acid, and its solubility can be enhanced by lowering the pH of the solution. This is the primary principle behind the development of creatine salts like **dicreatine malate**, as the acidic nature of the malic acid moiety lowers the pH of the water, thereby increasing the solubility of the creatine.[\[4\]](#)

Comparative Solubility of Creatine Compounds

While specific quantitative data for **dicreatine malate** is not readily available in the reviewed literature, claims suggest it is more soluble than creatine monohydrate.[\[1\]](#)[\[3\]](#) To provide a quantitative perspective, the table below summarizes the solubility of creatine monohydrate and other creatine salts.

Compound	Solubility (g/L) at 20°C	pH of Saturated Solution	Reference
Creatine Monohydrate	14	~7	[4]
Tricreatine Citrate	29	3.2	[4]
Creatine Pyruvate	54	2.6	[4]

Experimental Protocols for Determining Solubility

The following sections detail the methodologies for determining the saturated solubility and intrinsic dissolution rate of creatine compounds, adapted from studies on creatine salts.[\[5\]](#)[\[6\]](#) These protocols are applicable for the characterization of **dicreatine malate**.

Saturated Solubility Determination

This experiment aims to determine the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

- Sample Preparation: An excess amount of **dicreatine malate** powder is added to a known volume of deionized water in a sealed container.
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.
- Quantification: The concentration of creatine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Intrinsic Dissolution Rate (IDR) Measurement

The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.

Methodology:

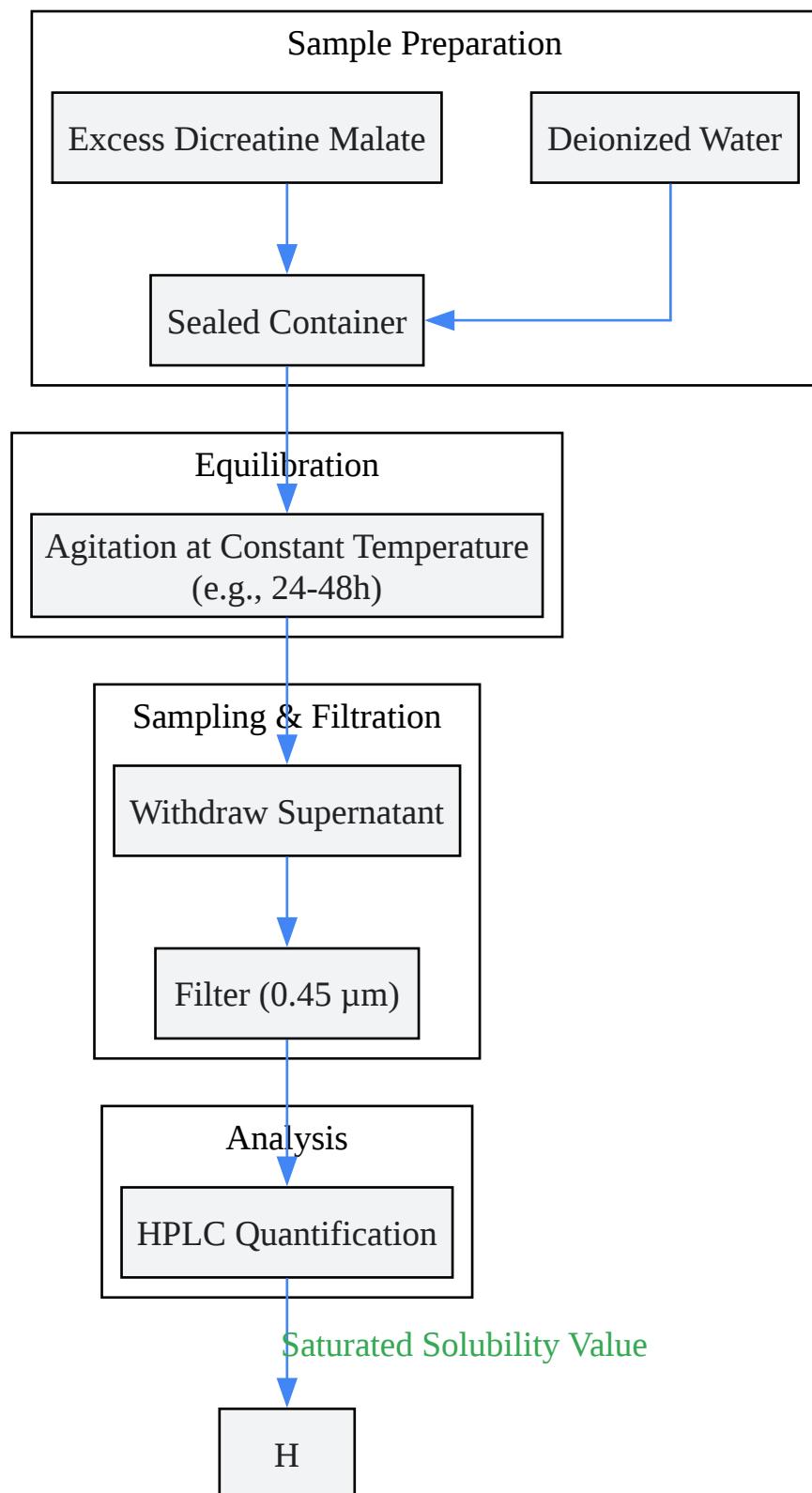
- Compact Preparation: A specific amount of **dicreatine malate** powder is compressed into a compact of a known surface area using a hydraulic press.
- Dissolution Apparatus: The compact is placed in a dissolution apparatus containing a known volume of dissolution medium (e.g., deionized water) maintained at a constant temperature (e.g., 37°C) and stirring rate.
- Sample Collection: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.
- Quantification: The concentration of creatine in each sample is determined by HPLC.

- Data Analysis: The cumulative amount of dissolved drug per unit area is plotted against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of creatine in solution is paramount for solubility studies. HPLC is a robust and widely used method for this purpose.

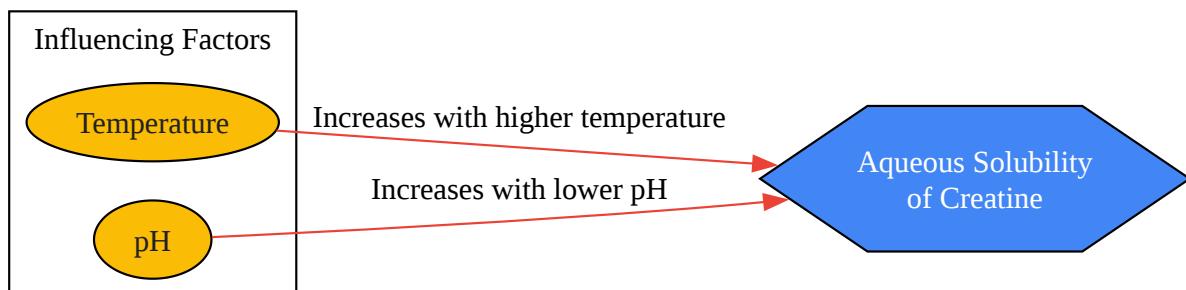
Typical HPLC Parameters for Creatine Analysis:


- Column: C18 reverse-phase column.
- Mobile Phase: An aqueous buffer, such as ammonium sulfate or phosphate buffer, at a specific pH.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength of 200-210 nm.
- Quantification: An external standard calibration curve is generated using known concentrations of a creatine standard.

Stability of Dicreatine Malate in Aqueous Solutions

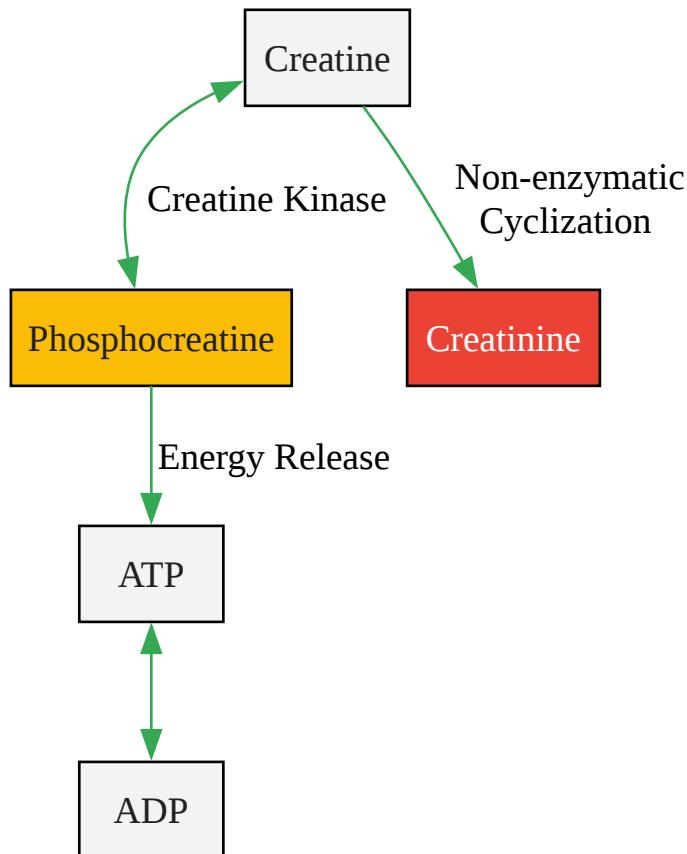
The stability of creatine in aqueous solutions is pH-dependent. At lower pH values, which are characteristic of solutions of creatine salts like **dicreatine malate**, creatine can degrade to creatinine through an intramolecular cyclization.^[4] The rate of this degradation is also influenced by temperature. Therefore, while the acidic nature of **dicreatine malate** enhances its initial solubility, it may also contribute to a faster degradation to creatinine in solution over time compared to creatine monohydrate in a neutral solution.^[7]

Visualizations


Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the saturated solubility of **dicreatine malate**.


Factors Affecting Creatine Solubility

[Click to download full resolution via product page](#)

Caption: Key factors influencing the aqueous solubility of creatine compounds.

Creatine Metabolism Pathway

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of creatine.

Conclusion

Dicreatine malate is purported to have enhanced aqueous solubility compared to creatine monohydrate, primarily due to the pH-lowering effect of the malic acid component. While quantitative data for **dicreatine malate** is scarce, the established principles of creatine chemistry and the solubility data of other creatine salts strongly support this claim. The experimental protocols for determining saturated solubility and intrinsic dissolution rate, coupled with robust analytical methods like HPLC, provide a clear framework for the comprehensive characterization of **dicreatine malate**'s physicochemical properties. Researchers and drug development professionals should consider both the improved solubility and the potential for increased degradation to creatinine when formulating with **dicreatine malate** in aqueous systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-Creatine Malate Supplier & Manufacturer | Factory Price [eleph-citrics.com]
- 2. US20040220263A1 - Dicreatine Malate - Google Patents [patents.google.com]
- 3. Wholesale Bulk Tri-Creatine Malate Powder Supplier in China [provitabio.com]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- To cite this document: BenchChem. [Dicreatine Malate in Aqueous Solutions: A Technical Examination of Solubility]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8822164#dicreatine-malate-solubility-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com